molecular formula C15H22O10 B562573 Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 77392-66-6

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No. B562573
CAS RN: 77392-66-6
M. Wt: 362.331
InChI Key: CWYBDXQVVNLNJG-XOBFJNJYSA-N
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Description

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a compound of immense significance in the biomedical industry . It is a synthetic precursor in targeting diseases, namely cancer, inflammation, and hepatic disorders .


Synthesis Analysis

The synthesis of partially protected carbohydrates like Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate involves manipulating only one type of a protecting group for a given substrate . The first focus of this review is the uniform protection of the unprotected starting material in the way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in the way that only one (or two) hydroxyl groups become liberated .


Molecular Structure Analysis

The molecular structure of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is complex and detailed analysis can be found in various scientific literature .


Chemical Reactions Analysis

The chemical reactions involving Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate are complex and involve various steps . These reactions are part of the broader field of carbohydrate chemistry, which involves the regioselective protection and deprotection of specific hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate can be found in various databases . For instance, its molecular weight is 348.3026 .

Scientific Research Applications

Overview

Analytical Chemistry Applications

In the realm of analytical chemistry, compounds similar to Ethyl Methyl 2,3,4-Tri-O-acetyl-beta-D-glucopyranosiduronate are utilized as markers and standards in the detection and quantification of biological substances. For example, ethyl glucuronide (EtG) is a minor alcohol metabolite used as a stable marker in hair to detect and quantify alcohol consumption over long periods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for EtG quantification, demonstrating the compound's role in clinical and forensic studies related to alcohol consumption and abstinence (Crunelle et al., 2014).

Pharmacology and Toxicology

In pharmacology and toxicology, the examination of metabolites such as ethyl glucuronide (EtG) and ethyl sulfate (EtS) in postmortem specimens offers insights into the extent of alcohol abuse, showcasing how derivatives of ethyl compounds are pivotal in assessing substance use and toxicity. These studies leverage LC-MS techniques for analyte quantification, indicating the utility of ethyl derivatives in forensic toxicology to provide evidence of alcohol intake and potential poisoning scenarios (Alsayed et al., 2021).

Environmental and Health Safety

Research on the environmental and health safety of chemical compounds, including ethers and esters similar to Ethyl Methyl 2,3,4-Tri-O-acetyl-beta-D-glucopyranosiduronate, underscores the importance of understanding their biodegradation, toxicology, and potential impacts on human health and ecosystems. The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, for example, reveal the complexities of microbial degradation pathways and the environmental persistence of chemical pollutants (Thornton et al., 2020).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBDXQVVNLNJG-XOBFJNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661666
Record name Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

CAS RN

77392-66-6
Record name Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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